N-(cyclohexylmethyl)pyrazin-2-amine

Übersicht

Beschreibung

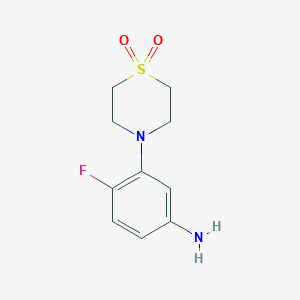

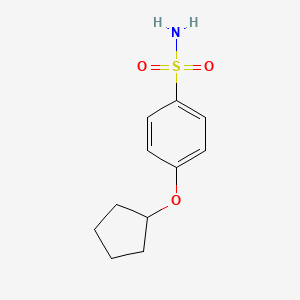

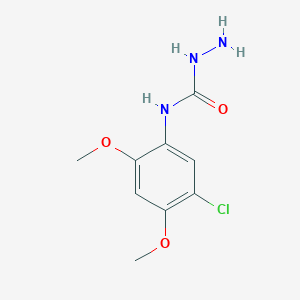

N-(cyclohexylmethyl)pyrazin-2-amine is a chemical compound with the empirical formula C11H17N3 . It has a molecular weight of 191.27 .

Molecular Structure Analysis

The SMILES string for N-(cyclohexylmethyl)pyrazin-2-amine isC1(NCC2CCCCC2)=NC=CN=C1 . This notation provides a way to represent the structure of the molecule in text format. Physical And Chemical Properties Analysis

N-(cyclohexylmethyl)pyrazin-2-amine is a solid . Its density is predicted to be 1.075±0.06 g/cm3 . The boiling point is predicted to be 329.5±22.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including N-(cyclohexylmethyl)pyrazin-2-amine, have been explored due to their potential antitumor, antifungal, and antibacterial activities. A study detailed the synthesis of hydroxymethyl pyrazole derivatives, yielding various compounds through reactions with primary amines. These compounds were characterized using techniques like FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The biological activity against breast cancer and microbes was confirmed, indicating the significance of these compounds in medicinal chemistry and drug development (Titi et al., 2020).

Multicomponent Pyrazole Synthesis

Another study reported the multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos for the synthesis of multisubstituted pyrazoles. This method avoids hazardous reagents like hydrazine, instead forming the N-N bond in the final step via oxidation-induced coupling on Ti. The transformation represents a novel approach to pyrazole synthesis, with potential applications in the development of bioactive compounds and pharmaceuticals (Pearce et al., 2020).

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

Research into the development of multicyclic pyrazolo[3,4-b]pyridines through a novel four-component bicyclization strategy from readily accessible starting materials showcases the flexibility of this approach in synthesizing skeletally diverse derivatives. Such compounds have potential applications in pharmaceuticals, demonstrating the versatility of pyrazole derivatives in drug discovery (Tu et al., 2014).

Electrophilic Aminations and Cyclocondensation

Electrophilic aminations with oxaziridines and the synthesis of nitrogen-containing heterocycles via cyclocondensation of primary amines and hydrazines with dihalides in an aqueous medium under microwave irradiation highlight the chemical versatility of N-(cyclohexylmethyl)pyrazin-2-amine derivatives. These methods provide efficient routes to a variety of heterocycles, including azetidines, pyrrolidines, and piperidines, which are significant in the synthesis of bioactive molecules and potential therapeutic agents (Andreae & Schmitz, 1991; Ju & Varma, 2006).

Safety And Hazards

N-(cyclohexylmethyl)pyrazin-2-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. The safety precautionary statement is P301 + P310, which means if swallowed, immediately call a poison center or doctor .

Eigenschaften

IUPAC Name |

N-(cyclohexylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-4-10(5-3-1)8-14-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLTQDQONXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)pyrazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

amine](/img/structure/B1523171.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)